![molecular formula C10H17F3N2O2 B13210478 N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B13210478.png)
N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide typically involves the reaction of N-methoxy-N-methylacetamide with a trifluoromethyl-substituted piperidine derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base and an appropriate solvent. The reaction may proceed through nucleophilic substitution or addition mechanisms, depending on the specific reagents and conditions used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases may be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It may be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It may be used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: The compound may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylacetamide: A simpler analog without the trifluoromethyl-substituted piperidine ring.
N-Methoxy-N-methyl-2-(phenylsulfinyl)acetamide: A compound with a phenylsulfinyl group instead of the trifluoromethyl-substituted piperidine ring.
Uniqueness
N-Methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide is unique due to the presence of the trifluoromethyl-substituted piperidine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H17F3N2O2 |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-[6-(trifluoromethyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C10H17F3N2O2/c1-15(17-2)9(16)5-7-3-4-8(14-6-7)10(11,12)13/h7-8,14H,3-6H2,1-2H3 |
InChI Key |
GFNUTRDUINAOMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1CCC(NC1)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


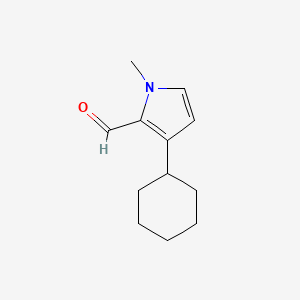
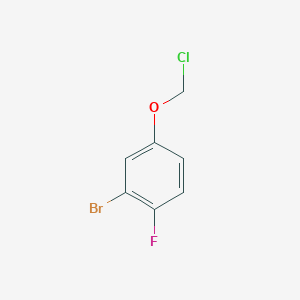
![tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13210418.png)
![1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13210419.png)

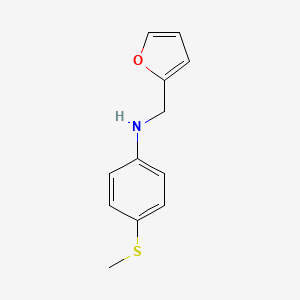
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-amine](/img/structure/B13210433.png)
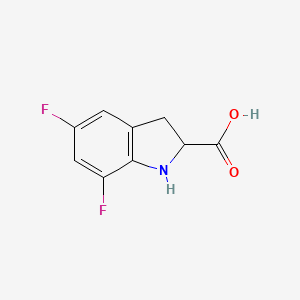
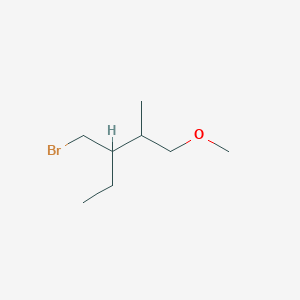
![3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13210455.png)
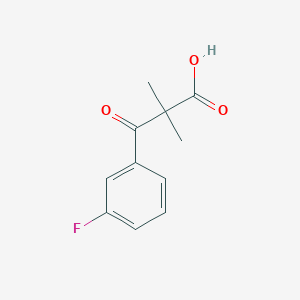
![1-[5-(Aminomethyl)furan-2-yl]prop-2-en-1-one](/img/structure/B13210471.png)
![(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentyl)methanol](/img/structure/B13210474.png)
![2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B13210489.png)
